
N-(4-(Acridin-9-ylamino)phenyl)hexane-1-sulfonamide hydrochloride dihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(Acridin-9-ylamino)phenyl)hexane-1-sulfonamide hydrochloride dihydrate is a complex organic compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Acridin-9-ylamino)phenyl)hexane-1-sulfonamide hydrochloride dihydrate typically involves multiple steps, starting from the acridine core. The process generally includes:
Formation of the Acridine Core: This can be achieved through cyclization reactions involving anthranilic acid derivatives.
Substitution Reactions: Introduction of the amino group at the 9-position of the acridine ring.
Coupling Reactions: Attachment of the phenyl group to the acridine core.
Sulfonation: Introduction of the sulfonamide group to the phenyl ring.
Hydrochloride Formation: Conversion to the hydrochloride salt form.
Dihydrate Formation: Crystallization to obtain the dihydrate form.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-(4-(Acridin-9-ylamino)phenyl)hexane-1-sulfonamide hydrochloride dihydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the acridine and phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to acridine N-oxides, while reduction can yield various amine derivatives.
科学的研究の応用
N-(4-(Acridin-9-ylamino)phenyl)hexane-1-sulfonamide hydrochloride dihydrate has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with DNA and proteins, making it a potential candidate for anticancer and antimicrobial research.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and Alzheimer’s disease.
Industry: Utilized in the development of materials with specific photophysical properties.
作用機序
The mechanism of action of N-(4-(Acridin-9-ylamino)phenyl)hexane-1-sulfonamide hydrochloride dihydrate involves its ability to intercalate into DNA. This intercalation disrupts the normal functioning of DNA and related enzymes, leading to various biological effects. The compound targets specific molecular pathways, including those involved in DNA replication and repair, making it a potent inhibitor of cell proliferation.
類似化合物との比較
Similar Compounds
- N-(4-(Acridin-9-ylamino)phenyl)propane-1-sulfonamide hydrochloride
- N-(4-(Acridin-9-ylamino)phenyl)butane-1-sulfonamide hydrochloride
Uniqueness
N-(4-(Acridin-9-ylamino)phenyl)hexane-1-sulfonamide hydrochloride dihydrate stands out due to its specific hexane-1-sulfonamide group, which imparts unique chemical and biological properties. This structural feature enhances its ability to interact with biological targets and improves its solubility and stability compared to similar compounds.
特性
分子式 |
C25H32ClN3O4S |
|---|---|
分子量 |
506.1 g/mol |
IUPAC名 |
N-[4-(acridin-9-ylamino)phenyl]hexane-1-sulfonamide;dihydrate;hydrochloride |
InChI |
InChI=1S/C25H27N3O2S.ClH.2H2O/c1-2-3-4-9-18-31(29,30)28-20-16-14-19(15-17-20)26-25-21-10-5-7-12-23(21)27-24-13-8-6-11-22(24)25;;;/h5-8,10-17,28H,2-4,9,18H2,1H3,(H,26,27);1H;2*1H2 |
InChIキー |
VXQQTAPXBMXTOP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCS(=O)(=O)NC1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42.O.O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



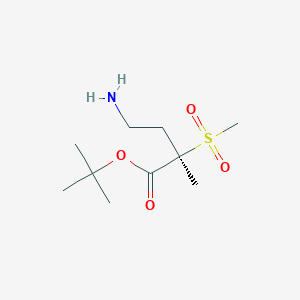
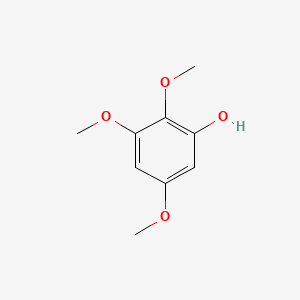
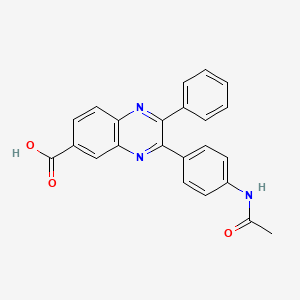


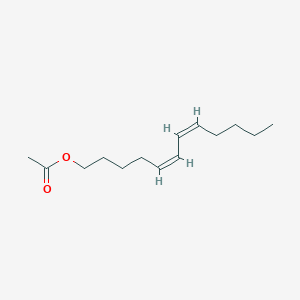
![9-Ethyl-1-methyl-9h-pyrido[2,3-b]indol-1-ium iodide](/img/structure/B12937839.png)
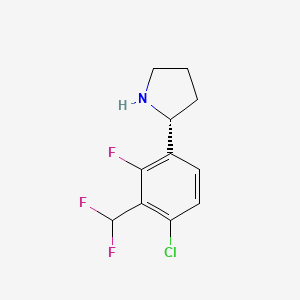
![7-Amino-5H-thiazolo[3,2-a]pyridin-5-one](/img/structure/B12937851.png)
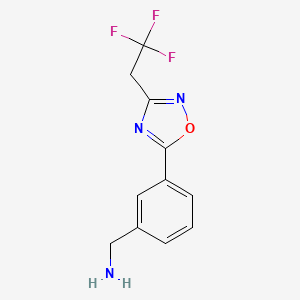
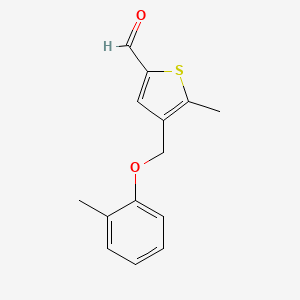
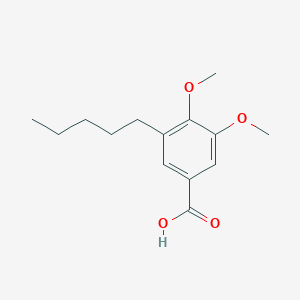
![2,4-Dichlorobenzofuro[2,3-d]pyrimidine](/img/structure/B12937865.png)
